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Compound of Interest

Compound Name: Tanshindiol C

Cat. No.: B1219477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tanshindiol C is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza

(Danshen), a plant with a long history of use in traditional Chinese medicine. This document

provides an in-depth technical overview of Tanshindiol C, focusing on its chemical structure,

physicochemical properties, and its significant potential as a therapeutic agent, particularly in

the fields of oncology and cardiovascular disease. Its mechanism of action, primarily as an

inhibitor of the histone methyltransferase EZH2 and an activator of the Nrf2 signaling pathway,

will be detailed.

Chemical Structure and Properties
Tanshindiol C belongs to the tanshinone class of compounds, characterized by a furan-

containing diterpene quinone structure.

Table 1: Chemical and Physical Properties of Tanshindiol C
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Property Value Source

IUPAC Name

(6R,7R)-6,7-dihydroxy-1,6-

dimethyl-8,9-dihydro-7H-

naphtho[1,2-g]benzofuran-

10,11-dione

[1]

Molecular Formula C₁₈H₁₆O₅

Molecular Weight 312.3 g/mol

Physical Description Powder

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

Predicted Water Solubility 0.17 g/L

Predicted logP 2.11

Predicted pKa (Strongest

Acidic)
13.11

Predicted pKa (Strongest

Basic)
-3.0

Biological Activity and Mechanism of Action
Tanshindiol C has demonstrated significant biological activity, primarily as an anti-cancer

agent and a protective agent against atherosclerosis. Its mechanisms of action are centered

around the modulation of key cellular signaling pathways.

EZH2 Inhibition and Anti-Cancer Effects
Tanshindiol C is a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone

methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).

EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3

at lysine 27 (H3K27me3), a mark associated with gene silencing. Dysregulation of EZH2

activity is implicated in the pathogenesis of various cancers.
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Tanshindiol C acts as a competitive inhibitor of the cofactor S-adenosylmethionine (SAM),

thereby blocking the methyltransferase activity of EZH2. This inhibition leads to a decrease in

global H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and

subsequent anti-proliferative effects in cancer cells.

Table 2: In Vitro Inhibitory Activity of Tanshindiol C

Target Assay Value Source

EZH2 (Histone

Methyltransferase)
IC₅₀ 0.55 µM

EZH2 (Wild-type and

A667G mutant)
Kᵢ 176 nM

Table 3: Growth Inhibitory (GI₅₀) Activity of Tanshindiol C against Cancer Cell Lines

Cell Line Cancer Type GI₅₀ (µM) Source

Pfeiffer
Diffuse Large B-cell

Lymphoma
1.5

U-2932 Lymphoma 9.5

Daudi Lymphoma 10.6

PC3 Prostate Cancer 4.0

T98G Glioblastoma 6.0

U87MG Glioblastoma 5.7

A549 Lung Cancer 4.2

SNU-4235
Hepatocellular

Carcinoma
20

Nrf2/Sirt1 Pathway Activation and Cardioprotective
Effects
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Tanshindiol C has also been identified as an activator of the Nuclear factor erythroid 2-related

factor 2 (Nrf2) and Sirtuin 1 (Sirt1) signaling pathways. This pathway plays a crucial role in the

cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm

by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon

activation by inducers like Tanshindiol C, Nrf2 translocates to the nucleus, where it binds to

the Antioxidant Response Element (ARE) and initiates the transcription of a battery of

antioxidant and cytoprotective genes, including Peroxiredoxin 1 (Prdx1).

The upregulation of Prdx1 by Tanshindiol C leads to an increase in the expression of the ATP-

binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux and prevents the

formation of macrophage foam cells, a key event in the development of atherosclerosis.

Experimental Protocols
MTT Assay for Cell Viability and Proliferation
This protocol is used to determine the half-maximal growth inhibitory concentration (GI₅₀) of

Tanshindiol C on cancer cell lines.

Materials:

Cancer cell lines of interest

Complete cell culture medium

Tanshindiol C stock solution (in DMSO)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

Phosphate-buffered saline (PBS)

Multichannel pipette
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Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a

humidified 5% CO₂ incubator to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of Tanshindiol C in complete culture medium

from the stock solution. The final DMSO concentration in the wells should be kept constant

and low (e.g., <0.5%) to avoid solvent toxicity. Remove the old medium from the wells and

add 100 µL of the medium containing different concentrations of Tanshindiol C. Include

vehicle control (medium with the same concentration of DMSO) and untreated control wells.

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C

in a 5% CO₂ incubator.

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of

formazan crystals by viable cells.

Solubilization: Carefully remove the medium from the wells without disturbing the formazan

crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan

crystals. Pipette up and down to ensure complete dissolution.

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a

microplate reader. A reference wavelength of 630 nm can be used to subtract background

absorbance.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of viability against the log of the Tanshindiol C
concentration and determine the GI₅₀ value using a suitable software.

In Vitro EZH2 Histone Methyltransferase Assay
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This protocol is designed to measure the inhibitory activity of Tanshindiol C on the EZH2

enzyme.

Materials:

Recombinant human EZH2/EED/SUZ12 complex (PRC2)

Histone H3 (or a peptide substrate like H3K27me0)

S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) or S-Adenosyl-L-methionine (SAM) for non-

radioactive assays

Tanshindiol C

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

Scintillation vials and fluid (for radioactive assay) or appropriate detection reagents for non-

radioactive assays (e.g., AlphaLISA® beads)

Filter paper or plates (for radioactive assay)

Microplate reader or scintillation counter

Procedure:

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer,

PRC2 enzyme complex, and the histone H3 substrate.

Inhibitor Addition: Add varying concentrations of Tanshindiol C or a vehicle control (DMSO)

to the reaction wells. Pre-incubate for a short period (e.g., 10-15 minutes) at room

temperature.

Initiation of Reaction: Start the methyltransferase reaction by adding [³H]-SAM (or SAM for

non-radioactive assays).

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

Termination of Reaction:
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Radioactive Assay: Stop the reaction by spotting the mixture onto filter paper and washing

away unincorporated [³H]-SAM.

Non-Radioactive Assay (e.g., AlphaLISA®): Add stop reagent followed by acceptor beads

and donor beads according to the manufacturer's protocol.

Detection:

Radioactive Assay: Place the filter paper in scintillation vials with scintillation fluid and

measure the radioactivity using a scintillation counter.

Non-Radioactive Assay: Read the signal on a microplate reader compatible with the

detection technology.

Data Analysis: Calculate the percentage of EZH2 inhibition for each concentration of

Tanshindiol C compared to the vehicle control. Determine the IC₅₀ value by plotting the

percentage of inhibition against the log of the inhibitor concentration.

Western Blotting for H3K27me3 Levels
This protocol is to assess the effect of Tanshindiol C on the levels of histone H3 trimethylation

at lysine 27 in cultured cells.

Materials:

Cells treated with Tanshindiol C

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Histone extraction buffer

BCA protein assay kit

SDS-PAGE gels (e.g., 15% acrylamide)

Running buffer

Transfer buffer
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PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

HRP-conjugated secondary antibody

TBST (Tris-buffered saline with 0.1% Tween 20)

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment and Lysis: Treat cells with desired concentrations of Tanshindiol C for a

specific duration (e.g., 72 hours). Harvest the cells and extract total protein or histones using

appropriate buffers.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-

H3K27me3 and anti-total H3) diluted in blocking buffer overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1219477?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing: Wash the membrane three times with TBST for 10 minutes each.

Detection: Add ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.

Analysis: Quantify the band intensities using image analysis software. Normalize the

H3K27me3 signal to the total H3 signal to determine the relative change in histone

methylation.

Signaling Pathways and Experimental Workflows
Tanshindiol C Inhibition of EZH2 Signaling Pathway
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Figure 1: Mechanism of EZH2 Inhibition by Tanshindiol C.

Tanshindiol C Activation of the Nrf2 Signaling Pathway
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Figure 2: Activation of the Nrf2 Pathway by Tanshindiol C.
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Experimental Workflow for Evaluating the Anti-Cancer
Effects of Tanshindiol C

Start: Hypothesis
Tanshindiol C has anti-cancer activity

In Vitro Studies

MTT Assay
(Cell Viability/Proliferation)

Western Blot
(H3K27me3 levels) EZH2 Inhibition Assay

Data Analysis:
GI50, IC50, Mechanism

In Vivo Studies
(Xenograft Model)

Promising results lead to

Measure Tumor Growth
and Animal Weight

Immunohistochemistry
(e.g., Ki-67, H3K27me3)

Data Analysis:
Tumor Suppression, Toxicity

Conclusion:
Evaluate Therapeutic Potential
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Click to download full resolution via product page

Figure 3: Workflow for Anti-Cancer Evaluation of Tanshindiol C.

Conclusion
Tanshindiol C is a promising natural product with well-defined mechanisms of action against

critical targets in cancer and cardiovascular disease. Its ability to potently inhibit EZH2 and

activate the Nrf2 pathway underscores its potential for further drug development. The data and

protocols presented in this guide provide a solid foundation for researchers and scientists to

explore the therapeutic applications of this compelling molecule. Further in vivo studies are

warranted to fully elucidate its efficacy and safety profile for potential clinical translation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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